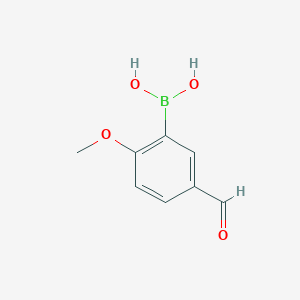

5-Formyl-2-methoxyphenylboronic acid

Description

The exact mass of the compound 5-Formyl-2-methoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Formyl-2-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Formyl-2-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-formyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKNXLPHCRLBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370257 | |

| Record name | 5-Formyl-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127972-02-5 | |

| Record name | 5-Formyl-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyl-2-methoxyphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-methoxyphenylboronic acid is a valuable bifunctional organic compound that serves as a key building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is primarily derived from the presence of both a reactive formyl group and a versatile boronic acid moiety. The formyl group can undergo a variety of chemical transformations, including reductive amination and olefination, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Formyl-2-methoxyphenylboronic acid, including a plausible synthetic protocol, physical and chemical properties, and a discussion of its applications.

Physicochemical Properties

5-Formyl-2-methoxyphenylboronic acid is typically an orange to yellow or green powder.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BO₄ | [1] |

| Molecular Weight | 179.97 g/mol | [1] |

| CAS Number | 127972-02-5 | [1] |

| Melting Point | 160 °C (lit.) | [1] |

| Appearance | Orange to yellow to green powder | [1] |

| Purity | 97 - 105% (Assay by titration) | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Synthesis Protocol

Experimental Protocol: Rieche Formylation

Materials:

-

2-Methoxyphenylboronic acid

-

Dichloromethyl methyl ether (Cl₂CHOCH₃)

-

Iron(III) chloride (FeCl₃) or Silver trifluoromethanesulfonate (AgOTf)

-

Dichloromethane (DCM), anhydrous

-

10% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-methoxyphenylboronic acid (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (4 mL) under an argon atmosphere at 0°C, add iron(III) chloride (1.2 mmol, 1.2 eq.).

-

Stir the mixture for 10 minutes at 0°C.

-

Slowly add dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction by adding 10% hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (8:2) eluent system to afford the desired 5-Formyl-2-methoxyphenylboronic acid.

Note: The regioselectivity of the formylation can be influenced by the directing effects of the methoxy and boronic acid groups. The 5-position is electronically activated by the ortho-methoxy group.

Characterization Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5-Formyl-2-methoxyphenylboronic acid is not extensively reported in publicly available literature. Characterization would typically involve the following techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the number and environment of the protons in the molecule. Expected signals would include aromatic protons, a singlet for the aldehyde proton, a singlet for the methoxy protons, and a broad singlet for the boronic acid protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number and types of carbon atoms. Expected signals would include those for the aromatic carbons, the aldehyde carbonyl carbon, and the methoxy carbon.

-

IR (Infrared) Spectroscopy: To identify functional groups. Key expected absorption bands would be for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-O stretches of the methoxy group and boronic acid.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Applications in Research and Drug Development

5-Formyl-2-methoxyphenylboronic acid is a versatile reagent with significant applications in organic synthesis and medicinal chemistry.[1]

-

Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid functionality makes this compound an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[1] This is a fundamental transformation in the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals and advanced materials.

-

Drug Development: The unique combination of a reactive aldehyde and a boronic acid allows for the construction of complex molecular scaffolds. The ability of boronic acids to form reversible covalent bonds with diols makes them attractive for the design of targeted therapies and drug delivery systems.[1]

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic workflow and the role of 5-Formyl-2-methoxyphenylboronic acid in a key synthetic application.

Caption: Synthetic workflow for 5-Formyl-2-methoxyphenylboronic acid.

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

References

5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide for Researchers

CAS Number: 127972-02-5

This technical guide provides an in-depth overview of 5-Formyl-2-methoxyphenylboronic acid, a versatile building block in organic synthesis, particularly for applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Properties and Specifications

5-Formyl-2-methoxyphenylboronic acid is an organoboron compound valued for its utility in carbon-carbon bond-forming reactions.[1] Its unique substitution pattern, featuring both a formyl and a methoxy group, allows for diverse functionalization, making it a key intermediate in the synthesis of complex organic molecules.[1]

Physicochemical Data

The key physical and chemical properties of 5-Formyl-2-methoxyphenylboronic acid are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 127972-02-5 | [1] |

| Molecular Formula | C₈H₉BO₄ | [1] |

| Molecular Weight | 179.97 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 154-160 °C | |

| Boiling Point | 417.4 ± 55.0 °C (Predicted) | |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. |

Safety and Handling

5-Formyl-2-methoxyphenylboronic acid is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash hands and face thoroughly after handling. Wear protective gloves and eye protection. |

| Causes serious eye irritation. | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

In case of fire, use dry chemical, foam, water spray, or carbon dioxide as extinguishing media. The compound may decompose upon combustion to produce carbon oxides and boron oxides.

Applications in Drug Discovery and Organic Synthesis

The primary application of 5-Formyl-2-methoxyphenylboronic acid is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.[2]

The presence of the formyl group provides a reactive handle for further chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or conversion to other functional groups. The methoxy group, an electron-donating substituent, can influence the electronic properties of the molecule and its derivatives.

Synthesis of Bioactive Molecules

Quinazolinone scaffolds are found in numerous compounds with a wide range of biological activities, including anticancer properties.[3][4][5][6] The synthesis of substituted quinazolinones can be achieved through a multi-step process where a key step often involves a Suzuki-Miyaura coupling to introduce an aryl substituent. 5-Formyl-2-methoxyphenylboronic acid can be utilized in such syntheses to introduce the 5-formyl-2-methoxyphenyl moiety onto a heterocyclic core.

Experimental Protocols

The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using 5-Formyl-2-methoxyphenylboronic acid. This protocol is based on established procedures for similar boronic acids and should be optimized for specific substrates.[7]

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 5-Formyl-2-methoxyphenylboronic acid with a generic aryl halide.

Materials:

-

5-Formyl-2-methoxyphenylboronic acid

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 5-Formyl-2-methoxyphenylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (e.g., 2 mL) via syringe.

-

Reaction: Stir the mixture vigorously and heat to 80-100 °C.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Relevance to Signaling Pathways in Drug Discovery

Derivatives of 5-Formyl-2-methoxyphenylboronic acid, particularly those incorporating quinazolinone scaffolds, have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. One of the key pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 signaling cascade.[8]

The ERK1/2 pathway is a critical regulator of cell proliferation, differentiation, and survival.[9] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[9][10] Small molecule inhibitors can block the activity of kinases within this pathway, thereby inhibiting uncontrolled cell growth.

The ERK1/2 Signaling Pathway

The following diagram illustrates a simplified representation of the ERK1/2 signaling pathway, which is a common target for anticancer drugs derived from Suzuki-Miyaura coupling products.

Caption: Simplified diagram of the ERK1/2 signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. citedrive.com [citedrive.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 5-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 2734367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5-Formyl-2-methoxyphenylboronic acid. Due to the limited availability of experimentally derived public data, this document presents predicted ¹H and ¹³C NMR spectral data, offering a valuable resource for the identification and characterization of this compound in a research and development setting.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 5-Formyl-2-methoxyphenylboronic acid. These predictions are based on computational models and are intended to serve as a reference for spectral analysis.

Table 1: Predicted ¹H NMR Data for 5-Formyl-2-methoxyphenylboronic acid (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.85 | s | - | -CHO |

| 8.20 | s (br) | - | -B(OH)₂ |

| 7.95 | d | ~2.0 | H-6 |

| 7.80 | dd | ~8.5, 2.0 | H-4 |

| 7.15 | d | ~8.5 | H-3 |

| 3.90 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for 5-Formyl-2-methoxyphenylboronic acid (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 192.5 | -CHO |

| 165.0 | C-2 |

| 138.0 | C-4 |

| 132.0 | C-6 |

| 130.0 | C-5 |

| 118.0 | C-1 (ipso) |

| 113.0 | C-3 |

| 56.0 | -OCH₃ |

Experimental Protocol for NMR Spectroscopy

A general methodology for the acquisition of NMR spectra for an arylboronic acid like 5-Formyl-2-methoxyphenylboronic acid is provided below.

2.1. Sample Preparation

-

Weigh approximately 5-10 mg of 5-Formyl-2-methoxyphenylboronic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may depend on the solubility of the compound and the desired chemical shifts for the exchangeable protons (e.g., the B(OH)₂ protons).

-

Securely cap the NMR tube and gently agitate or vortex the tube until the sample is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

2.2. NMR Data Acquisition

-

Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Acquire a 1D ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.

-

Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectra.

-

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Structural Assignment and Data Visualization

The following diagram illustrates the chemical structure of 5-Formyl-2-methoxyphenylboronic acid and the logical relationship for the assignment of the predicted NMR signals.

Caption: Molecular structure of 5-Formyl-2-methoxyphenylboronic acid with atom numbering.

Spectroscopic Analysis of 5-Formyl-2-methoxyphenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Formyl-2-methoxyphenylboronic acid (C₈H₉BO₄), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of public spectroscopic data for this specific compound, this guide combines experimental data for Fourier-Transform Infrared (FT-IR) spectroscopy with predicted data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to offer a thorough analytical profile. The methodologies presented are based on established protocols for analogous arylboronic acids and aromatic aldehydes.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Formyl-2-methoxyphenylboronic acid. It is important to note that while the FT-IR data is experimental, the NMR and MS data are predicted based on the compound's structure and spectral data of similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.90 | s | 1H | -CHO |

| ~7.95 | dd | 1H | Ar-H |

| ~7.60 | d | 1H | Ar-H |

| ~7.10 | d | 1H | Ar-H |

| ~5.50 | br s | 2H | -B(OH)₂ |

| ~3.90 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~192.0 | C=O (aldehyde) |

| ~160.0 | C-O (aromatic) |

| ~138.0 | C-B (aromatic) |

| ~135.0 | C-H (aromatic) |

| ~130.0 | C-CHO (aromatic) |

| ~125.0 | C-H (aromatic) |

| ~112.0 | C-H (aromatic) |

| ~56.0 | -OCH₃ |

Table 3: Experimental FT-IR (ATR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (boronic acid dimer) |

| ~2950 | Medium | C-H stretch (aromatic) |

| ~2850 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (ether) |

| ~1020 | Medium | in-plane C-H bend (aromatic) |

| ~850 | Medium-Strong | out-of-plane C-H bend (aromatic) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 162 | Medium | [M - H₂O]⁺ |

| 151 | Medium | [M - CHO]⁺ |

| 135 | High | [M - B(OH)₂]⁺ |

| 121 | Medium | [M - CHO - H₂O]⁺ |

| 107 | Medium | [C₇H₇O]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for the analysis of solid aromatic boronic acids and can be adapted for 5-Formyl-2-methoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-Formyl-2-methoxyphenylboronic acid for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2]

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[3]

-

Note: Arylboronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. To minimize this, ensure the sample and solvent are dry. Alternatively, running the spectrum in a coordinating solvent like DMSO-d₆ or adding a few drops of D₂O can help break up oligomers.[4]

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]

-

Place a small amount of the solid 5-Formyl-2-methoxyphenylboronic acid powder directly onto the ATR crystal.[6]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[5]

-

-

Instrumentation and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.[6]

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation and Introduction:

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Ionize the gaseous sample molecules using a high-energy electron beam (typically 70 eV).[7][9]

-

The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different techniques in elucidating the structure of 5-Formyl-2-methoxyphenylboronic acid.

Caption: General workflow for the spectroscopic analysis of 5-Formyl-2-methoxyphenylboronic acid.

Caption: Relationship between spectroscopic data and structural features of the target molecule.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. reddit.com [reddit.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on 5-Formyl-2-methoxyphenylboronic Acid: Synthesis, Purification, and Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Formyl-2-methoxyphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. Due to the current unavailability of a published crystal structure for this specific compound, this guide presents crystallographic data for a closely related analog, 5-Trifluoromethyl-2-formylphenylboronic acid, to offer insights into the structural characteristics of this class of molecules. Detailed experimental protocols for synthesis and purification are also provided.

Introduction

5-Formyl-2-methoxyphenylboronic acid is a bifunctional organic compound featuring a boronic acid group and a formyl substituent on a methoxy-activated phenyl ring. This unique combination of functional groups makes it a valuable reagent in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its utility extends to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] The presence of the aldehyde allows for further derivatization, enabling the construction of diverse molecular architectures.

Structural Information

As of the latest literature search, the specific crystal structure of 5-Formyl-2-methoxyphenylboronic acid has not been reported in publicly accessible crystallographic databases. However, to provide valuable structural insights, the crystallographic data for the analogous compound, 5-Trifluoromethyl-2-formylphenylboronic acid, is presented below. This data offers a representative example of the solid-state arrangement of 2-formylphenylboronic acids.

Table 1: Crystallographic Data for 5-Trifluoromethyl-2-formylphenylboronic Acid

| Parameter | Value |

| Empirical Formula | C₈H₆BF₃O₃ |

| Formula Weight | 217.94 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1234 (2) |

| b (Å) | 8.6789 (3) |

| c (Å) | 14.9878 (5) |

| α (°) | 87.898 (1) |

| β (°) | 83.456 (1) |

| γ (°) | 74.345 (1) |

| Volume (ų) | 881.54 (5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.643 |

| Absorption Coeff. (mm⁻¹) | 0.15 |

| F(000) | 440 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection (°) | 3.8 to 26.0 |

| Reflections collected | 8012 |

| Independent reflections | 3469 [R(int) = 0.022] |

| Data / restraints / params | 3469 / 0 / 271 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.108 |

| R indices (all data) | R₁ = 0.048, wR₂ = 0.113 |

Data adapted from the study on 5-Trifluoromethyl-2-formylphenylboronic acid.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of 5-Formyl-2-methoxyphenylboronic acid, adapted from established procedures for structurally related compounds.

This protocol is adapted from a typical procedure for the synthesis of 2-formylphenylboronic acids from the corresponding bromobenzaldehyde.[2]

Materials:

-

3-Bromo-4-methoxybenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 3-bromo-4-methoxybenzaldehyde (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Work-up: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification of the crude 5-Formyl-2-methoxyphenylboronic acid can be achieved by recrystallization.[3]

Materials:

-

Crude 5-Formyl-2-methoxyphenylboronic acid

-

Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or hot water)

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

-

Solvent Selection: A suitable solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A common technique is to dissolve the crude product in a minimum amount of a polar solvent (like ethyl acetate) and then add a less polar solvent (like hexanes) until the solution becomes cloudy.

-

Dissolution: The crude product is placed in an Erlenmeyer flask, and the chosen solvent is added. The mixture is heated with stirring until the solid completely dissolves.

-

Crystallization: The hot solution is allowed to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

-

Isolation: The resulting crystals are collected by vacuum filtration using a Büchner funnel. The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of a formyl-phenylboronic acid.

References

Navigating the Solubility Landscape of 5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxyphenylboronic acid is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions and the synthesis of complex molecules underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This technical guide addresses the solubility of 5-Formyl-2-methoxyphenylboronic acid, providing a comprehensive overview of its predicted behavior in various organic solvents, alongside detailed experimental protocols for precise solubility determination. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages data from analogous compounds to provide a robust predictive framework and empowers researchers with the methodologies to generate empirical data.

Predicted Solubility Profile

Based on the general solubility characteristics of phenylboronic acids and related substituted analogues, a qualitative solubility profile for 5-Formyl-2-methoxyphenylboronic acid can be predicted. The polarity of the solvent and the potential for hydrogen bonding are key determinants of solubility for this class of compounds. One specific data point found indicates that 5-Formyl-2-methoxyphenylboronic acid is soluble in hot methanol.

For a broader understanding, the solubility of the closely related 5-formyl-2-methylphenylboronic acid pinacol ester has been reported to be good in ethyl acetate, dichloromethane, chloroform, and diethyl ether. Esterification of boronic acids is a common strategy to enhance their solubility in organic solvents.

The following table summarizes the predicted qualitative solubility of 5-Formyl-2-methoxyphenylboronic acid in common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The compound is known to be soluble in hot methanol. The polar hydroxyl group of alcohols can engage in hydrogen bonding with the boronic acid moiety. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Phenylboronic acid exhibits high solubility in ethers. These polar aprotic solvents can solvate the molecule effectively. |

| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are polar aprotic solvents that are generally good solvents for boronic acids. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid shows moderate solubility in chloroform. These solvents have intermediate polarity. |

| Esters | Ethyl acetate | Moderate to High | The pinacol ester of a similar compound is soluble in ethyl acetate, suggesting the parent acid will also have reasonable solubility. |

| Amides | Dimethylformamide (DMF) | High | Highly polar aprotic solvents like DMF are expected to be effective at dissolving boronic acids. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Very Low | Nonpolar solvents are generally poor solvents for polar compounds like boronic acids. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, experimental determination is essential. The dynamic (or synthetic) method is a widely accepted and robust technique for this purpose.

Dynamic Method for Solubility Determination

This method involves observing the temperature at which a known concentration of a solid solute completely dissolves in a solvent.

Materials and Apparatus:

-

5-Formyl-2-methoxyphenylboronic acid (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)

-

Luminance probe or turbidity sensor (visual observation can be used as an alternative)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of 5-Formyl-2-methoxyphenylboronic acid into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).

-

Monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.

-

Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the boronic acid in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to construct a solubility curve.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

Caption: Logical workflow for the dynamic method of solubility determination.

Conclusion

While quantitative solubility data for 5-Formyl-2-methoxyphenylboronic acid in a wide array of organic solvents is not yet prevalent in scientific literature, a strong predictive understanding can be established based on the behavior of analogous boronic acids. It is anticipated to exhibit high solubility in polar aprotic and protic solvents, moderate solubility in solvents of intermediate polarity, and poor solubility in nonpolar hydrocarbon solvents. For researchers requiring precise quantitative data for applications such as process development, formulation, and kinetic studies, the detailed experimental protocol provided in this guide offers a reliable method for its determination. This foundational knowledge is crucial for unlocking the full potential of this versatile synthetic building block in drug discovery and materials science.

A Technical Guide to the Synthesis of 5-Formyl-2-methoxyphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The seminal publication detailing the absolute first discovery and synthesis of 5-Formyl-2-methoxyphenylboronic acid could not be definitively identified through a comprehensive literature search. This guide, therefore, presents a representative and robust synthetic method based on modern, peer-reviewed research in arylboronic acid formylation. The protocols and data are adapted from a study on the Rieche formylation of substituted methoxyphenylboronic acids, providing a reliable pathway for obtaining the target compound.

Introduction

5-Formyl-2-methoxyphenylboronic acid is a valuable bifunctional organic compound, serving as a key building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of two reactive functional groups: a boronic acid and an aldehyde. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds.[2] The aldehyde group offers a versatile handle for a wide array of chemical transformations, including reductive amination, oxidation, and olefination. This dual functionality makes it an important intermediate in the synthesis of complex pharmaceutical agents and advanced materials.[1]

The synthesis of substituted phenylboronic acids can be achieved through several routes, including the reaction of organolithium or Grignard reagents with trialkyl borates.[2][3][4] An alternative approach for introducing a formyl group onto an existing aromatic ring is through electrophilic aromatic substitution, such as the Rieche formylation.[5][6] This method employs a dichloromethyl alkyl ether as the formylating agent in the presence of a Lewis acid catalyst.[5][6] This document details an effective synthesis of 5-Formyl-2-methoxyphenylboronic acid via a Rieche formylation of 2-methoxyphenylboronic acid.

Synthetic Pathway Overview

The described synthesis proceeds via the FeCl₃-catalyzed Rieche formylation of 2-methoxyphenylboronic acid. In this reaction, dichloromethyl methyl ether serves as the electrophilic formylating agent. The electron-donating methoxy group on the aromatic ring directs the electrophilic substitution, with the formyl group adding to the position para to the methoxy group, yielding the desired 5-Formyl-2-methoxyphenylboronic acid. The reaction is performed under mild conditions and offers good regioselectivity.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis, based on the reported methodology for analogous compounds.[5]

| Parameter | Value | Notes |

| Starting Material | 2-Methoxyphenylboronic acid | 1.0 equivalent |

| Formylating Agent | Dichloromethyl methyl ether | 1.0 equivalent |

| Catalyst | Ferric Chloride (FeCl₃) | 1.0 equivalent |

| Solvent | Dichloromethane (DCM) | 4 mL per mmol of starting material |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is initiated at 0 °C and then allowed to warm to room temperature. |

| Reaction Time | 24 hours | |

| Reported Yield | Moderate to Excellent | Yields for Rieche formylation of electron-rich arylboronic acids are generally reported as good to excellent. For a closely related isomer, a "modest" yield was noted.[5] |

Detailed Experimental Protocol

This protocol is adapted from Method C as described by Santarsiere et al. in their study of Rieche formylation.[5]

Materials:

-

2-Methoxyphenylboronic acid

-

Ferric Chloride (FeCl₃), anhydrous

-

Dichloromethyl methyl ether (Cl₂CHOCH₃)

-

Dichloromethane (DCM), anhydrous

-

10% Hydrochloric acid (HCl) solution

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, add 2-methoxyphenylboronic acid (1.0 mmol, 1.0 eq.).

-

Solvent and Catalyst Addition: Add anhydrous dichloromethane (4 mL). Cool the resulting solution to 0 °C using an ice bath. To this stirred solution, add anhydrous ferric chloride (1.0 mmol, 1.0 eq.). Continue stirring at 0 °C for 10 minutes.

-

Addition of Formylating Agent: While maintaining the temperature at 0 °C, add dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Reaction Quenching: After 24 hours, quench the reaction by carefully adding 10% hydrochloric acid solution.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield pure 5-Formyl-2-methoxyphenylboronic acid.

Visualizations

Diagram 1: Synthetic Workflow

Caption: Workflow for the FeCl₃-catalyzed Rieche formylation.

Diagram 2: Proposed Reaction Mechanism

References

- 1. chemimpex.com [chemimpex.com]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. Rieche formylation - Wikipedia [en.wikipedia.org]

The Stability and Storage of 5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxyphenylboronic acid is a key building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules. Its utility in the synthesis of pharmaceuticals and other high-value materials necessitates a thorough understanding of its chemical stability and appropriate storage conditions to ensure its integrity and reactivity. This technical guide provides an in-depth overview of the stability profile of 5-Formyl-2-methoxyphenylboronic acid, outlining its degradation pathways, recommended storage and handling procedures, and analytical methodologies for assessing its purity and degradation.

Physicochemical Properties and Recommended Storage

Proper storage is paramount to maintaining the quality of 5-Formyl-2-methoxyphenylboronic acid. The compound is known to be sensitive to atmospheric conditions, light, and temperature.

Table 1: Physicochemical Data and Recommended Storage Conditions for 5-Formyl-2-methoxyphenylboronic acid

| Parameter | Value | Source(s) |

| Appearance | Orange to yellow to green powder | [1] |

| Molecular Formula | C₈H₉BO₄ | [1] |

| Molecular Weight | 179.97 g/mol | [1] |

| Melting Point | 153 - 155 °C / 307 - 311 °F[2], 160 °C[1] | [1][2] |

| Storage Temperature | 2 - 8 °C | [1] |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Handle and store under an inert gas.[2] | [2][3] |

| Sensitivities | Air and light sensitive, hygroscopic.[2] | [2] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids.[2] | [2] |

Chemical Stability and Degradation Pathways

5-Formyl-2-methoxyphenylboronic acid is chemically stable under standard ambient conditions when stored correctly.[2] However, deviation from these conditions can lead to degradation through several pathways common to arylboronic acids.

Oxidation

A primary degradation pathway for arylboronic acids is oxidation, which converts the boronic acid to the corresponding phenol. This can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts.[4][5] For 5-Formyl-2-methoxyphenylboronic acid, this would result in the formation of 5-formyl-2-methoxyphenol.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by aqueous acids or bases and is influenced by temperature.[6][7] In the case of 5-Formyl-2-methoxyphenylboronic acid, protodeboronation would yield 4-methoxybenzaldehyde.

Dehydration (Boroxine Formation)

Heating boronic acids can lead to intermolecular dehydration, forming a cyclic trimeric anhydride called a boroxine. This process is reversible upon the addition of water. While this is a common reaction for many boronic acids, it is a sign of improper storage (exposure to heat) and can affect the compound's reactivity and solubility.

A visual representation of these potential degradation pathways is provided below.

Recommended Handling and Storage Workflow

To mitigate degradation and ensure the long-term stability of 5-Formyl-2-methoxyphenylboronic acid, a strict handling and storage protocol should be followed.

Experimental Protocols for Stability Assessment

Thermal Stability Analysis

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose.

-

Methodology:

-

Calibrate the TGA instrument for mass and temperature.

-

Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina).

-

Heat the sample from ambient temperature to approximately 600 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (nitrogen).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates decomposition.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and identify any exothermic or endothermic events associated with decomposition.

-

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Heat the sample from ambient temperature to a temperature beyond its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to identify the melting endotherm and any subsequent decomposition events.

-

Analytical Methods for Degradation Monitoring

High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify the parent compound and its degradation products. A stability-indicating method should be developed.

-

Representative Methodology:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The pH of the mobile phase should be optimized to ensure good peak shape and prevent on-column degradation.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile) to minimize hydrolysis prior to injection.[8]

-

Forced Degradation: To develop a stability-indicating method, samples of 5-Formyl-2-methoxyphenylboronic acid would be subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The HPLC method would then be optimized to resolve these degradants from the parent peak.

-

Conclusion

The chemical integrity of 5-Formyl-2-methoxyphenylboronic acid is critical for its successful application in research and development. Adherence to stringent storage and handling protocols, including maintaining a cool, dry, and inert environment, is essential to prevent degradation via oxidation, protodeboronation, and dehydration. The implementation of robust analytical methods, such as HPLC, TGA, and DSC, is crucial for monitoring the stability and purity of this important synthetic building block. By understanding and controlling the factors that influence its stability, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]

- 4. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Formation of 5-Formyl-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxyphenylboronic acid is a bifunctional organic compound that has emerged as a valuable building block in modern synthetic chemistry. Its structure, featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, makes it a powerful intermediate for the synthesis of complex molecular architectures. This reagent is particularly prized in the pharmaceutical and agrochemical industries for its application in palladium-catalyzed Suzuki-M iyaura cross-coupling reactions.[1] The ability to form carbon-carbon bonds with high efficiency and functional group tolerance allows for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active compounds.[2] This guide provides a comprehensive overview of the primary mechanism for its formation, including detailed experimental protocols, quantitative data, and a discussion of its subsequent utility in drug development workflows.

Primary Synthesis Pathway: Lithiation-Borylation

The most common and regioselective method for the synthesis of 5-Formyl-2-methoxyphenylboronic acid involves a multi-step sequence starting from the commercially available precursor, 5-bromo-2-methoxybenzaldehyde. The core of this pathway is a halogen-metal exchange reaction, followed by borylation and subsequent hydrolysis.

The overall transformation can be summarized as follows:

-

Halogen-Metal Exchange : The bromine atom of 5-bromo-2-methoxybenzaldehyde is exchanged with lithium using an organolithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures to form a highly reactive aryllithium intermediate.

-

Borylation : The aryllithium species acts as a potent nucleophile, attacking an electrophilic boron source, such as triisopropyl borate, to form a boronate ester intermediate.

-

Hydrolysis : The boronate ester is hydrolyzed under acidic conditions to yield the final 5-Formyl-2-methoxyphenylboronic acid.

Caption: Overall workflow for the synthesis of 5-Formyl-2-methoxyphenylboronic acid.

Detailed Mechanism and Experimental Protocols

Step 1: Halogen-Metal Exchange

The mechanism of lithium-halogen exchange is a kinetically controlled process that is significantly faster than competing reactions like directed ortho-lithiation at the low temperatures employed.[3][4] The reaction is believed to proceed through a nucleophilic pathway involving the formation of an "ate-complex," where the carbanion of the organolithium reagent attacks the bromine atom.[3] The equilibrium of this reaction favors the formation of the more stable aryllithium species.

Caption: Key mechanistic steps of the lithiation-borylation sequence.

Experimental Protocol: Lithiation-Borylation

This protocol is a representative procedure adapted from general methods for the synthesis of arylboronic acids.[5]

-

Reaction Setup : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-methoxybenzaldehyde (1.0 eq). Evacuate and backfill the flask with dry nitrogen three times.

-

Dissolution : Add anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution) via cannula and cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation : Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation : To the generated aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour before slowly warming to room temperature overnight.

-

Quenching and Hydrolysis : Cool the mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis.

-

Work-up and Purification : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford 5-Formyl-2-methoxyphenylboronic acid as a solid.

Quantitative Data Summary

While a dedicated study detailing yields for this specific multi-step synthesis is not prevalent, the yields for each type of transformation are well-established in the literature for analogous substrates.

| Step | Reaction Type | Starting Material | Key Reagents | Temperature (°C) | Typical Yield (%) | Reference |

| 1 | Halogen-Metal Exchange | Aryl Bromide | n-BuLi / s-BuLi | -78 | > 90 (in situ) | [6] |

| 2 | Borylation | Aryllithium | Trialkyl Borate | -78 to RT | 60 - 85 | [5][7] |

| 3 | Hydrolysis | Boronate Ester | Aqueous Acid | 0 to RT | Quantitative | [5] |

Alternative Formation Pathway: Rieche Formylation

An alternative, though less direct, route to formyl-substituted phenylboronic acids is the Rieche formylation.[8] This reaction involves the electrophilic formylation of an aromatic compound—in this case, 2-methoxyphenylboronic acid—using dichloromethyl methyl ether and a Lewis acid catalyst like TiCl₄ or FeCl₃.[9][10]

However, this method presents significant regioselectivity challenges. The boronic acid group can be susceptible to replacement by the formyl group (ipso-substitution), leading to protodeboronation and the formation of 2-methoxybenzaldehyde.[9][11] Furthermore, formylation can occur at other activated positions on the aromatic ring, leading to a mixture of isomers. The outcome is highly dependent on the substrate's electronic properties and the reaction conditions.[10]

Caption: Competing reaction pathways in the Rieche formylation of 2-methoxyphenylboronic acid.

Application in Drug Development: The Suzuki-Miyaura Coupling

The primary value of 5-Formyl-2-methoxyphenylboronic acid in drug development lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate. The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][12]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The presence of the formyl group on the boronic acid allows for the synthesis of complex biaryl aldehydes, which can be further functionalized. For example, the aldehyde can undergo reductive amination, oxidation to a carboxylic acid, or serve as a handle for attaching other molecular fragments, making it a highly strategic component in multi-step syntheses of drug candidates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

- 5. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. synarchive.com [synarchive.com]

- 9. iris.uniroma1.it [iris.uniroma1.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Formyl-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 5-Formyl-2-methoxyphenylboronic acid is a valuable building block in this context, allowing for the introduction of a substituted phenyl moiety to create novel biphenyl structures. The presence of the methoxy group activates the ring towards electrophilic aromatic substitution, while the formyl group provides a versatile handle for further functionalization, making it an ideal substrate for creating diverse chemical libraries for drug discovery.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Formyl-2-methoxyphenylboronic acid with various aryl halides. Furthermore, it explores the potential biological applications of the resulting biphenyl derivatives, with a focus on their role as potential inhibitors of the STAT3 signaling pathway, a critical regulator of cancer cell proliferation, survival, and metastasis.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of 5-Formyl-2-methoxyphenylboronic acid with a selection of aryl halides. The data is compiled from literature precedents of similar Suzuki-Miyaura coupling reactions and represents expected yields under optimized conditions.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling of 5-Formyl-2-methoxyphenylboronic Acid

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | ~92% |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | ~88% |

| 3 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | ~95% |

| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | ~85% |

| 5 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) + XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~80% |

Table 2: Reagent Specifications

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 5-Formyl-2-methoxyphenylboronic acid | C₈H₉BO₄ | 179.97 | ≥97% | Major chemical suppliers |

| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 98% | Major chemical suppliers |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 99% | Major chemical suppliers |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ | 731.74 | 98% | Major chemical suppliers |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 97% | Major chemical suppliers |

| SPhos | C₂₇H₃₁O₂P | 430.50 | 98% | Major chemical suppliers |

| XPhos | C₃₃H₄₇P | 486.69 | 98% | Major chemical suppliers |

| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | Major chemical suppliers |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | ≥99% | Major chemical suppliers |

| Potassium Phosphate | K₃PO₄ | 212.27 | ≥98% | Major chemical suppliers |

| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Major chemical suppliers |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.8% | Major chemical suppliers |

| Ethanol | C₂H₅OH | 46.07 | 200 proof | Major chemical suppliers |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

5-Formyl-2-methoxyphenylboronic acid (1.2 mmol, 216 mg)

-

Aryl halide (1.0 mmol)

-

Palladium catalyst (see Table 1 for examples and loading)

-

Ligand (if required, see Table 1)

-

Base (2.0 - 3.0 mmol, see Table 1 for examples)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

Deionized water

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and hotplate or microwave reactor

-

Reflux condenser (for conventional heating)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Formyl-2-methoxyphenylboronic acid (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst, ligand (if applicable), and the base.

-

The vessel is sealed and then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Under the inert atmosphere, add the anhydrous solvent and deionized water via syringe. The typical solvent ratio is 4:1 to 5:1 organic solvent to water.

-

The reaction mixture is heated to the specified temperature (see Table 1) and stirred vigorously for the indicated time.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure biphenyl product.

DOT Diagram of the Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery

Biphenyl scaffolds are prevalent in a wide range of biologically active compounds. The derivatives synthesized from 5-Formyl-2-methoxyphenylboronic acid are of particular interest due to their structural similarity to known inhibitors of critical signaling pathways in cancer.

Potential Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[1][2]

The biphenyl derivatives synthesized via this protocol, particularly those bearing a hydroxyl or amino group that can be derived from the formyl moiety, share structural features with reported STAT3 inhibitors.[1] These compounds may interfere with the STAT3 signaling pathway by either directly binding to the SH2 domain of STAT3, preventing its dimerization and activation, or by inhibiting upstream kinases such as JAKs or Src.

DOT Diagram of the STAT3 Signaling Pathway and Potential Inhibition

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Formyl-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of palladium catalysts for the Suzuki-Miyaura cross-coupling of 5-Formyl-2-methoxyphenylboronic acid with various aryl halides. The presence of both an electron-withdrawing formyl group and an electron-donating methoxy group on the boronic acid presents unique considerations for catalyst and reaction condition optimization. This document outlines recommended catalyst systems, detailed experimental protocols, and expected outcomes based on established literature for structurally similar compounds.

Catalyst and Ligand Selection

The choice of the palladium catalyst and the associated ligand is critical for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of 5-Formyl-2-methoxyphenylboronic acid. The formyl group can potentially interact with the catalyst, and its electron-withdrawing nature can influence the transmetalation step. The ortho-methoxy group introduces steric hindrance that also needs to be considered.

-

Palladium Precatalysts: Modern palladium precatalysts are often preferred due to their air and moisture stability, which ensures the generation of a highly active and well-defined Pd(0) species in situ. Precatalysts based on biarylphosphine ligands have demonstrated broad utility.

-

Ligands: Electron-rich and sterically bulky phosphine ligands are generally effective for challenging Suzuki-Miyaura couplings. These ligands facilitate the oxidative addition of the aryl halide and promote the reductive elimination step of the catalytic cycle. For substrates with steric hindrance or electron-withdrawing groups, ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf) are often successful.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl boronic acids with functionalities similar to 5-Formyl-2-methoxyphenylboronic acid. This data is compiled from literature precedents to provide a comparative overview of various palladium catalyst systems.

Table 1: Performance of Common Palladium Catalysts in the Coupling of Functionalized Arylboronic Acids

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 80-90 |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 90 | 8 | 85-95 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | >95 |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane/H₂O | 80 | 6 | >90 |

Table 2: Effect of Base and Solvent on a Model Suzuki-Miyaura Coupling

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 88 |

| 2 | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 94 |

| 3 | Cs₂CO₃ | 1,4-Dioxane | 90 | 92 |

| 4 | Na₂CO₃ | DMF/H₂O (3:1) | 110 | 85 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of 5-Formyl-2-methoxyphenylboronic acid with an aryl bromide. These protocols are based on established methods for similar substrates and should be optimized for specific aryl halides.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

5-Formyl-2-methoxyphenylboronic acid (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Deionized water (2 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Formyl-2-methoxyphenylboronic acid, the aryl bromide, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

-

Add the degassed solvents (toluene, ethanol, and water) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: High-Yielding Procedure using a Buchwald Ligand

Materials:

-

5-Formyl-2-methoxyphenylboronic acid (1.5 mmol)

-

Aryl bromide (1.0 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Toluene (5 mL)

-

Deionized water (1 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.

-

Add the aryl bromide and 5-Formyl-2-methoxyphenylboronic acid.

-

Add degassed toluene and water.

-

Seal the vessel and heat the mixture to 100 °C with stirring for 4 hours.

-

Monitor the reaction for completion by TLC or GC-MS.

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols: The Strategic Use of 5-Formyl-2-methoxyphenylboronic Acid in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction